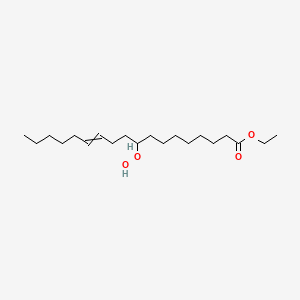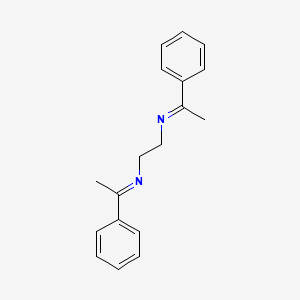
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of valine, ornithine, cysteine, and serine residues, with a diaminomethylidene group attached to the ornithine residue. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-valine) is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-ornithine) is coupled using a coupling reagent such as HBTU or DIC.
Addition of the diaminomethylidene group: The diaminomethylidene group is introduced to the L-ornithine residue.
Sequential addition of remaining amino acids: L-cysteine and L-serine are added sequentially using the same deprotection and coupling steps.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems would be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Various coupling reagents such as HBTU, DIC, or EDC can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with different amino acid sequences or chemical groups.
Wissenschaftliche Forschungsanwendungen
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The diaminomethylidene group may enhance binding affinity or specificity by forming additional hydrogen bonds or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine: Similar structure but with glycine and glutamine residues.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: Contains phenylalanine instead of cysteine.
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can be exploited in the design of stable peptide-based drugs and materials.
Eigenschaften
CAS-Nummer |
798540-70-2 |
|---|---|
Molekularformel |
C17H33N7O6S |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H33N7O6S/c1-8(2)12(18)15(28)22-9(4-3-5-21-17(19)20)13(26)24-11(7-31)14(27)23-10(6-25)16(29)30/h8-12,25,31H,3-7,18H2,1-2H3,(H,22,28)(H,23,27)(H,24,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
SXOJLMLXFHABEU-BJDJZHNGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
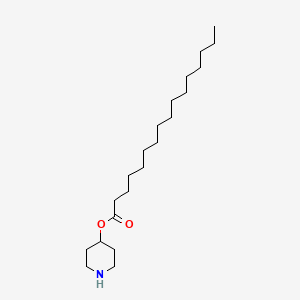
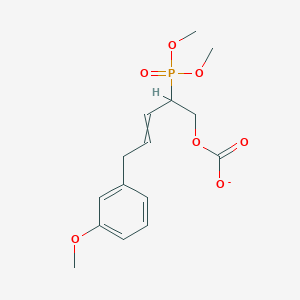
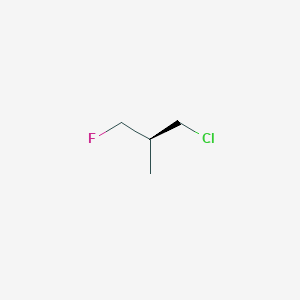
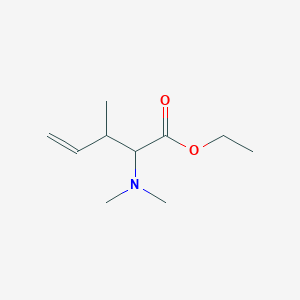
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

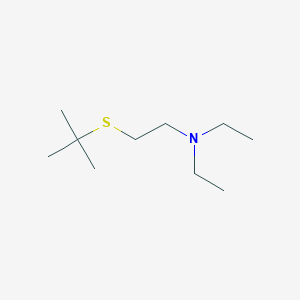
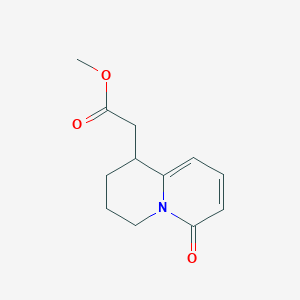
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
